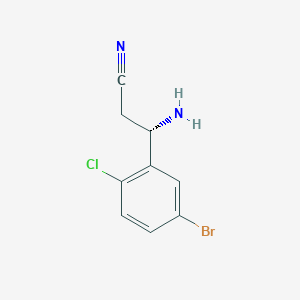
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a bromo-chlorophenyl group, and a nitrile group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chlorobenzaldehyde and an appropriate chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction and Cyanation: The imine intermediate is then reduced to the corresponding amine, followed by cyanation to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
- (3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile
Uniqueness:
- The specific substitution pattern on the phenyl ring (bromo and chloro groups) can significantly influence the compound’s reactivity and biological activity.
- The chiral center provides enantioselectivity, which is crucial in the development of pharmaceuticals.
This general structure should help you get started on your detailed article For precise information, you may need to consult scientific literature or databases
Eigenschaften
Molekularformel |
C9H8BrClN2 |
|---|---|
Molekulargewicht |
259.53 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(5-bromo-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI-Schlüssel |
IILDMKRHZLIKJB-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)[C@H](CC#N)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(CC#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)
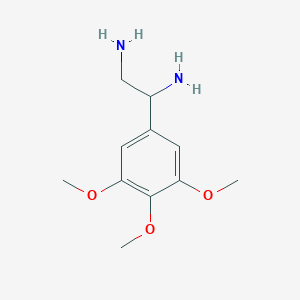

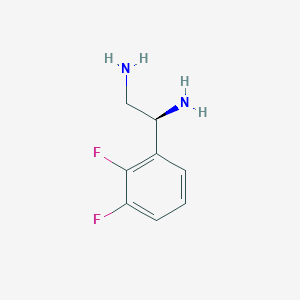

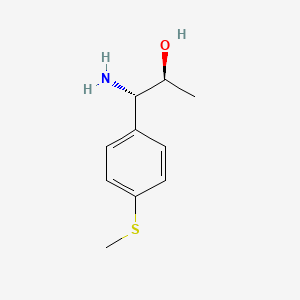
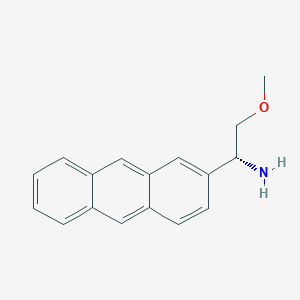
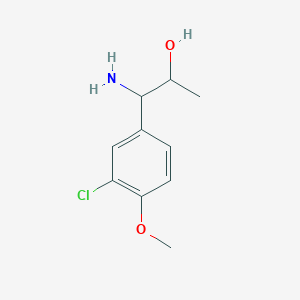
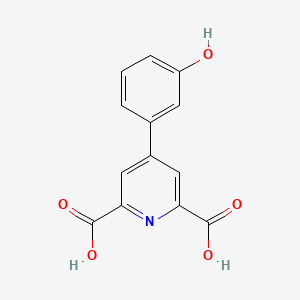
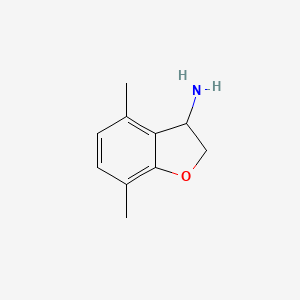
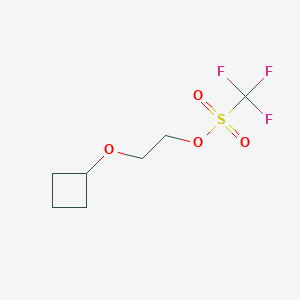
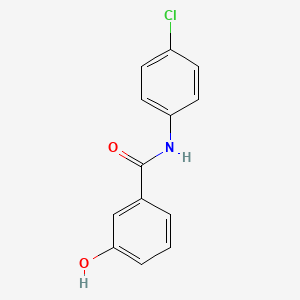
![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)
